molecular formula C5H3BrN2O2 B047719 5-Bromo-2-nitropyridine CAS No. 39856-50-3

5-Bromo-2-nitropyridine

Cat. No. B047719
CAS RN: 39856-50-3
M. Wt: 202.99 g/mol
InChI Key: ATXXLNCPVSUCNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine involves the preparation from corresponding amine through hydrogen peroxide oxidation. Agosti et al. (2017) detailed a large-scale production process, initially facing challenges such as low conversion and high impurity content. However, with safety studies and process development, a robust and reproducible protocol was established, demonstrating the compound's scalable synthesis (Agosti et al., 2017).

Molecular Structure Analysis

The molecular structure and electronic properties of 5-Bromo-2-nitropyridine derivatives have been thoroughly investigated using computational methods. Arulaabaranam et al. (2021) performed computational calculations to analyze the molecular electrostatic potential, frontier molecular orbital analysis, and donor-acceptor interactions, providing insight into the electronic characteristics and reactivity of the molecule (Arulaabaranam et al., 2021).

Chemical Reactions and Properties

5-Bromo-2-nitropyridine participates in various chemical reactions, demonstrating its versatility as a reagent. Romero and Ziessel (1995) reported the selective synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine, showcasing the compound's utility in constructing bipyridine derivatives, which are valuable ligands in coordination chemistry (Romero & Ziessel, 1995).

Physical Properties Analysis

The physical properties of 5-Bromo-2-nitropyridine, including its vibrational frequencies and molecular equilibrium geometry, have been studied using DFT/B3LYP calculations. Sundaraganesan et al. (2005) provided a detailed interpretation of the FT-Raman and FT-IR spectra, contributing to our understanding of the compound's physical characteristics (Sundaraganesan et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-nitropyridine, including its reactivity and interaction with various reagents, have been extensively explored. Its role in the synthesis of metal-complexing molecular rods, through the preparation of brominated bipyridines and bipyrimidines, was discussed by Schwab et al. (2002), highlighting its importance in the construction of complex chemical architectures (Schwab et al., 2002).

Scientific Research Applications

  • Peptide Synthesis and Modification : 2,2′-Dithiobis(5-nitropyridine) is used in peptide synthesis, specifically for activating cysteine in peptides. This leads to asymmetric disulfide formation and the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).

  • Synthesis of Substituted Pyridines : It is involved in the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes, facilitating the synthesis of various substituted pyridines (Sagitullina et al., 2010).

  • Crystal Engineering : The compound is used in designing noncentrosymmetric crystals, particularly in combinations with n-chloroacetic acid, showing potential in biosensors and drug delivery (Fur et al., 1996).

  • Non-Linear Optical Materials : 2-Amino-3-bromo-5-nitropyridine has shown potential in non-linear optical (NLO) materials due to its high value and non-zero value (Abraham, Prasana, & Muthu, 2017).

  • Vibrational Spectroscopy Studies : The compound's infrared and Raman spectra have been extensively studied, providing insights into its vibrational modes and potential energy distribution, relevant for various applications (Sundaraganesan et al., 2004).

  • Cancer Drug Potential : 5-Bromo-3-nitropyridine-2-carbonitrile, a related compound, has shown potential as a cancer drug, considering its molecular structure and reactivity in molecular docking with target proteins (Arulaabaranam et al., 2021).

  • Toxicological Studies : It's important to note that 5-bromo-2-nitropyridine can pose health hazards, such as causing methemoglobinemia and delayed encephalopathy upon exposure (Shi et al., 2022).

Safety And Hazards

5-Bromo-2-nitropyridine can cause irritation of the skin, eyes, and respiratory tract . It can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy . It is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) being the main hazards .

properties

IUPAC Name

5-bromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXXLNCPVSUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355827
Record name 5-Bromo-2-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitropyridine

CAS RN

39856-50-3
Record name 5-Bromo-2-nitropyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-nitropyridine
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Record name 5-Bromo-2-nitropyridine
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Record name 5-bromo-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
N Sundaraganesan, S Ilakiamani, H Saleem… - … Acta Part A: Molecular …, 2005 - Elsevier
… The purpose of the present study was to perform calculations for 5-bromo-2-nitropyridine and 2-nitropyridine at the B3LYP/6-311++G(d,p) level of theory. Knowledge of both the …
Number of citations: 472 www.sciencedirect.com
A Agosti, G Bertolini, G Bruno, C Lautz… - … Process Research & …, 2017 - ACS Publications
… 5-Bromo-2-nitropyridine was prepared from the corresponding amine via hydrogen peroxide oxidation in large scale production. This transformation initially showed low conversion, …
Number of citations: 12 pubs.acs.org
B Gündüz, M Kurban - Optical Materials, 2018 - Elsevier
… The 5-Bromo-2-nitropyridine is provided from Sigma-Aldrich … 5-Bromo-2-nitropyridine have been prepared for 1.304, 1.775 and 3.670 μM and then the weighed 5-Bromo-2-nitropyridine …
Number of citations: 4 www.sciencedirect.com
CS Abraham, JC Prasana, S Muthu - Spectrochimica Acta Part A: Molecular …, 2017 - Elsevier
… The FT-Raman and FT-IR spectra of 5-bromo-2-nitropyridine were recorded. The scaled theoretical wavenumbers showed very good concurrence with the experimental values [10]. On …
Number of citations: 101 www.sciencedirect.com
L Shi, G Yu, L Zhao, Z Wen, Y Li, B Kan… - Frontiers in Public …, 2022 - frontiersin.org
… 5-bromo-2-nitropyridine (C 5 H 3 BrN 2 O 2 ; CAS Number: … 5-bromo-2-nitropyridine have not been previously reported. Here, we report the case of a patient with 5-bromo-2-nitropyridine …
Number of citations: 1 www.frontiersin.org
HJ Den Hertog, C Jouwersma… - Recueil des Travaux …, 1949 - Wiley Online Library
… We succeeded in converting 2-amino-5-bromopyridine (HI) into 5-bromo-2-nitropyridine (VII) in reasonable yield by oxidising the amino group with hydrogen peroxide according to the …
Number of citations: 28 onlinelibrary.wiley.com
N Sundaraganesan, S Ilakiamani, H Saleem, S Mohan - 2004 - nopr.niscpr.res.in
… Pure chemicals of 5-bromo-2-nitropyridine was obtained from … The FT-Raman spectrum of 5-bromo-2-nitropyridine has been … and analysis of 5-bromo-2-nitropyridine molecule is …
Number of citations: 20 nopr.niscpr.res.in
HJ Den Hertog, C Jouwersma - Recueil des Travaux …, 1953 - Wiley Online Library
… 2-bromo-6-ethoxy3-nitropyridine, 5-bromo-2-nitropyridine, and 3-ethoxy-2-nitropyridine towards solutions of ammonia in water and ethanol has been investigated. It was shown that in …
Number of citations: 12 onlinelibrary.wiley.com
M Kandasamy, G Velraj - Solid state sciences, 2012 - Elsevier
… (1.344 Å) and greater than the 5-bromo-2-nitropyridine (1.315 Å). All the calculated and experimental bond length of 5-bromo-2-nitropyridine showed the shortening of C1–N6 bond …
Number of citations: 6 www.sciencedirect.com
GJ Fox, JD Hepworth, G Hallas - Journal of the Chemical Society …, 1973 - pubs.rsc.org
3-Dimethylaminopyridine and 2,4,4,6-tetrabromocyclohexa-2,5-dienone react to give exclusively 2-bromo-5-dimethylaminopyridine, but 3-aminopyridine gives a mixture of 3-amino-2-…
Number of citations: 23 pubs.rsc.org

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